molecular formula C17H23NO2 B10794939 PROPRANOLOL, dl

PROPRANOLOL, dl

Cat. No.: B10794939
M. Wt: 273.37 g/mol
InChI Key: BBNJVDLLHMJGCV-UHFFFAOYSA-N
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Description

Propranolol, dl, is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is employed in the management of anxiety, migraine prophylaxis, and essential tremors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propranolol is synthesized through the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction can be catalyzed by [Zn(ClO4)2·6H2O] at room temperature, yielding the product in 75% . Another method involves the use of tetrabutylammonium bromide in a solution of sodium methoxide in methanol, achieving an 89% yield .

Industrial Production Methods

Industrial production of propranolol typically involves continuous flow synthesis to enhance yield and purity. This method minimizes the formation of by-products and allows for the production of several grams per hour .

Chemical Reactions Analysis

Types of Reactions

Propranolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propranolol’s non-selective nature allows it to block both β1 and β2 receptors, making it effective for a broader range of conditions compared to selective beta-blockers like atenolol and metoprolol. Its ability to cross the blood-brain barrier also distinguishes it from other beta-blockers, providing additional therapeutic benefits in the treatment of anxiety and migraine .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(2-methylpropylamino)-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C17H23NO2/c1-13(2)10-18-11-15(19)12-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3

InChI Key

BBNJVDLLHMJGCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(COC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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